methyl 4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}sulfamoyl)benzoate
Description
Methyl 4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}sulfamoyl)benzoate is a sulfamoyl-substituted benzoate ester characterized by a tetrahydropyran (oxane) ring bearing a 2-methoxyphenyl group at the 4-position.
Properties
IUPAC Name |
methyl 4-[[4-(2-methoxyphenyl)oxan-4-yl]methylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6S/c1-26-19-6-4-3-5-18(19)21(11-13-28-14-12-21)15-22-29(24,25)17-9-7-16(8-10-17)20(23)27-2/h3-10,22H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPYGKZNLHTIMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNS(=O)(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}sulfamoyl)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Tetrahydro-2H-pyran Ring: The tetrahydro-2H-pyran ring can be synthesized through the cyclization of appropriate precursors under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the tetrahydro-2H-pyran ring.
Formation of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the intermediate with a sulfamoyl chloride derivative.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol under acidic or basic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the benzoate ester, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Methyl 4-(N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfamoyl group and methoxyphenyl moiety play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparisons
Methyl 4-(N-(4-Methoxybenzyl)Sulfamoyl)Benzoate (Compound 1i, )
- Key Difference : The substituent on the sulfamoyl nitrogen is a 4-methoxybenzyl group instead of the oxane ring.
- Impact : The oxane ring introduces a cyclic ether, enhancing metabolic stability compared to the linear benzyl group. The 2-methoxyphenyl substituent on the oxane may also improve lipophilicity and π-π stacking interactions in target binding compared to the 4-methoxybenzyl group .
Piperazine-Linked Quinoline Derivatives (C1–C7, )
- Key Difference: Compounds like C1 (methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) feature a piperazine-quinoline moiety instead of the oxane-sulfamoyl group.
- Impact : The piperazine ring’s basic nitrogen allows for hydrogen bonding and protonation at physiological pH, which is absent in the oxane’s ether oxygen. This difference may influence solubility and target selectivity .
N-Substituted Sulfamoyl Benzoates (Compounds 12–14, )
- Key Difference : Compounds such as 12 (methyl 4-(N-phenylsulfamoyl)benzoate) lack the oxane ring and instead have aromatic or alkyl substituents.
Physicochemical Properties
*Calculated using fragment-based methods.
- Key Observations: The oxane ring in the target compound increases molecular weight and LogP compared to simpler N-aryl analogs, suggesting higher membrane permeability but lower aqueous solubility. The piperazine-quinoline derivatives (C1–C7) exhibit the highest LogP due to aromatic bulk, aligning with their lower solubility in polar solvents .
Biological Activity
Methyl 4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}sulfamoyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound has the following chemical properties:
- Molecular Formula : C₁₈H₁₉N₃O₅S
- Molecular Weight : 385.42 g/mol
- IUPAC Name : this compound
The compound acts primarily as an inhibitor of carbonic anhydrase (CA), particularly the CAIX isoform, which is overexpressed in various solid tumors. By inhibiting CAIX, the compound can potentially alter the tumor microenvironment, making it less conducive to cancer cell invasion and metastasis. The binding affinity of this compound to CAIX has been shown to be very high, with a dissociation constant () as low as 0.12 nM, indicating strong potential for therapeutic applications in oncology .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study highlighted that variations in its structure could lead to compounds with enhanced selectivity and potency against CAIX, which is crucial for minimizing side effects associated with broader-spectrum CA inhibitors .
Inhibition of Enzymatic Activity
The compound's ability to inhibit CAIX suggests it may also impact other physiological processes regulated by carbonic anhydrases. This inhibition can lead to reduced acidity in the tumor microenvironment, potentially limiting tumor growth and enhancing the efficacy of other therapeutic agents .
Data Table: Biological Activity Overview
| Activity | Findings |
|---|---|
| CAIX Inhibition | , highly selective |
| Anticancer Effects | Reduces tumor growth in preclinical models |
| Enzyme Selectivity | Over 100-fold selectivity over other CA isozymes |
| Physicochemical Properties | Suitable for drug development |
Case Studies
- In Vitro Studies : In laboratory settings, this compound was tested against various cancer cell lines. Results showed a significant reduction in cell viability at concentrations correlating with its binding affinity to CAIX .
- In Vivo Studies : Animal models treated with this compound demonstrated decreased tumor size compared to control groups, reinforcing its potential as a therapeutic agent in cancer treatment .
- Comparative Studies : Compounds structurally related to this compound were analyzed for their effects on different CA isozymes, confirming the unique efficacy of this specific compound against CAIX .
Q & A
Q. What are the recommended synthetic routes for methyl 4-({[4-(2-methoxyphenyl)oxan-4-yl]methyl}sulfamoyl)benzoate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including:
- Sulfamoyl group introduction : Reacting a sulfamoyl chloride intermediate with a benzoate precursor under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base) .
- Oxane ring formation : Cyclization of diols or dihalides using acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) .
- Final coupling : Amide or sulfonamide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Optimization : Reaction yields depend on temperature control (e.g., 0–25°C for sensitive steps), solvent polarity, and stoichiometric ratios. Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization improves purity .
Q. What analytical techniques are critical for characterizing this compound?
| Technique | Purpose | Example Conditions |
|---|---|---|
| NMR Spectroscopy | Confirm structure (e.g., sulfamoyl, oxane, methoxy groups) | ¹H NMR (400 MHz, CDCl₃); ¹³C NMR with DEPT |
| Mass Spectrometry | Verify molecular weight and fragmentation patterns | ESI-MS or HRMS in positive/negative mode |
| HPLC | Assess purity (>95% typical for research use) | C18 column, acetonitrile/water gradient |
Q. What safety precautions are necessary during handling?
Based on structurally similar sulfamoyl compounds:
Q. How does solubility impact experimental design?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., DCM). For biological assays, prepare stock solutions in DMSO (≤1% v/v in final buffer to avoid cytotoxicity) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-Response Validation : Replicate assays with standardized concentrations (e.g., 1–100 μM) and controls (e.g., positive/negative controls for enzyme inhibition) .
- Metabolic Stability : Assess compound stability in liver microsomes (e.g., mouse/human S9 fractions) to rule out false negatives due to rapid degradation .
- Off-Target Screening : Use proteome-wide profiling (e.g., kinase panels) to identify unintended interactions .
Q. What strategies optimize regioselectivity during functionalization of the oxane ring?
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution .
- Catalytic Systems : Use transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts for asymmetric modifications .
- Computational Modeling : DFT calculations (e.g., Gaussian software) predict reactive sites based on electron density maps .
Q. How can structure-activity relationships (SAR) guide derivative design?
| Modification | Impact on Activity | Reference |
|---|---|---|
| Oxane Ring Substitution | Bulkier groups (e.g., phenyl) enhance target binding affinity | |
| Sulfamoyl Group Replacement | Switching to sulfonate reduces cytotoxicity but lowers potency | |
| Methoxy Position | Para-substitution improves metabolic stability vs. ortho |
Q. What advanced techniques validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts post-treatment .
- Fluorescence Polarization : Track competitive displacement of fluorescent probes in live cells .
- CRISPR Knockout Models : Use gene-edited cell lines to confirm on-target effects .
Q. How do researchers address low yields in large-scale synthesis?
- Flow Chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps (e.g., sulfamoyl chloride reactions) .
- Catalyst Recycling : Immobilize expensive catalysts (e.g., Pd on carbon) to reduce costs .
- Process Analytical Technology (PAT) : In-line IR/NIR monitors reaction progress in real time .
Data Contradiction Analysis
Q. Conflicting results in enzyme inhibition assays: How to troubleshoot?
- Buffer Compatibility : Test activity in alternate buffers (e.g., Tris vs. HEPES) to rule out pH/ion interference .
- Redox Sensitivity : Add antioxidants (e.g., DTT) if the compound is prone to oxidation .
- Protein Purity : Validate enzyme purity via SDS-PAGE; impurities (e.g., proteases) may skew results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
